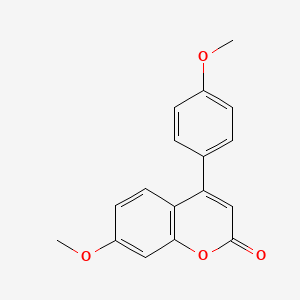
ethyl 4-(1-naphthylmethyl)-1-piperazinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-(1-naphthylmethyl)-1-piperazinecarboxylate, also known as JNJ-42165279, is a chemical compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential therapeutic applications in various diseases, including depression, anxiety, and schizophrenia.
Wirkmechanismus
Ethyl 4-(1-naphthylmethyl)-1-piperazinecarboxylate acts as a partial agonist at serotonin 1A (5-HT1A) and dopamine D2 receptors. It also acts as a full agonist at serotonin 2A (5-HT2A) receptors. The activation of 5-HT1A receptors has been shown to reduce anxiety and enhance mood, while the activation of 5-HT2A receptors has been shown to enhance cognition and memory. The activation of D2 receptors has been shown to reduce the symptoms of schizophrenia.
Biochemical and Physiological Effects:
ethyl 4-(1-naphthylmethyl)-1-piperazinecarboxylate has been shown to modulate the activity of various neurotransmitters, including serotonin, norepinephrine, and dopamine. It has also been shown to enhance the release of these neurotransmitters, which are known to be deficient in patients with depression and anxiety. In addition, ethyl 4-(1-naphthylmethyl)-1-piperazinecarboxylate has been shown to reduce the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the regulation of stress response.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using ethyl 4-(1-naphthylmethyl)-1-piperazinecarboxylate in lab experiments is its selectivity for 5-HT1A, 5-HT2A, and D2 receptors. This allows researchers to study the specific effects of ethyl 4-(1-naphthylmethyl)-1-piperazinecarboxylate on these receptors without the interference of other receptors. Another advantage is its ability to cross the blood-brain barrier, which allows it to exert its effects on the central nervous system. One limitation of using ethyl 4-(1-naphthylmethyl)-1-piperazinecarboxylate in lab experiments is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.
Zukünftige Richtungen
There are several future directions for the research on ethyl 4-(1-naphthylmethyl)-1-piperazinecarboxylate. One direction is the investigation of its potential therapeutic applications in other diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is the development of more potent and selective derivatives of ethyl 4-(1-naphthylmethyl)-1-piperazinecarboxylate. In addition, the investigation of the long-term effects of ethyl 4-(1-naphthylmethyl)-1-piperazinecarboxylate on neurotransmitter systems and behavior is also an important future direction.
Synthesemethoden
The synthesis of ethyl 4-(1-naphthylmethyl)-1-piperazinecarboxylate involves the reaction of 1-naphthylmethylamine with ethyl 4-chloro-1-piperazinecarboxylate in the presence of a base. The resulting product is then purified by column chromatography to obtain the final compound. The yield of the synthesis method is approximately 75%.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-(1-naphthylmethyl)-1-piperazinecarboxylate has been extensively studied for its potential therapeutic applications in various diseases, including depression, anxiety, and schizophrenia. In preclinical studies, ethyl 4-(1-naphthylmethyl)-1-piperazinecarboxylate has been shown to modulate the activity of serotonin and dopamine receptors, which are involved in the regulation of mood, emotion, and cognition. In addition, ethyl 4-(1-naphthylmethyl)-1-piperazinecarboxylate has been shown to enhance the release of neurotransmitters, such as serotonin, norepinephrine, and dopamine, which are known to be deficient in patients with depression and anxiety.
Eigenschaften
IUPAC Name |
ethyl 4-(naphthalen-1-ylmethyl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-2-22-18(21)20-12-10-19(11-13-20)14-16-8-5-7-15-6-3-4-9-17(15)16/h3-9H,2,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCZZKXZBYFJSDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(naphthalen-1-ylmethyl)piperazine-1-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-benzyl-4,8-dimethyl-7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5693636.png)
![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-3-chlorobenzohydrazide](/img/structure/B5693650.png)
![5-{[(2-methoxyphenoxy)acetyl]amino}isophthalic acid](/img/structure/B5693656.png)


![N'-(2-bromobenzylidene)-1-[(pentamethylphenyl)sulfonyl]-4-piperidinecarbohydrazide](/img/structure/B5693689.png)





![5-[(cyclohexylamino)methylene]-1-ethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5693724.png)
![6-chloro-4-[2-(3-methylphenoxy)ethyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5693728.png)